2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride
Description
Chemical Structure and Properties The compound 2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride features a tetrahydropyran (THP) ring substituted at the 4-position with a pyridin-2-yl group and two methyl groups at the 2,2-positions. The ethanamine side chain is protonated as a hydrochloride salt. This structural framework combines lipophilic (dimethyl-THP) and polar (pyridine, amine hydrochloride) moieties, which may influence solubility, bioavailability, and receptor interactions.
Synthesis and Applications Though direct synthesis data are absent in the evidence, structurally related compounds (e.g., 2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride, CAS 389621-77-6 ) are synthesized via reductive amination or nucleophilic substitution.
Properties
CAS No. |
1956378-93-0 |
|---|---|
Molecular Formula |
C14H23ClN2O |
Molecular Weight |
270.80 g/mol |
IUPAC Name |
2-(2,2-dimethyl-4-pyridin-2-yloxan-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-13(2)11-14(6-8-15,7-10-17-13)12-5-3-4-9-16-12;/h3-5,9H,6-8,10-11,15H2,1-2H3;1H |
InChI Key |
OVSWWOQBBUITTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCN)C2=CC=CC=N2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a cyclization reaction, often involving the use of cerium ammonium nitrate or other suitable reagents.
Formation of the Ethanamine Side Chain: The ethanamine side chain is introduced via a reduction reaction using lithium aluminum hydride (LiAlH4) to reduce the corresponding nitrile or ester to the amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Amine Group Reactivity
The primary amine (-NH₂) undergoes typical nucleophilic reactions:
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form secondary amines or amides. For example, in DMF with NaH, analogous compounds undergo nucleophilic substitution (e.g., coupling with bromoethyltetrahydropyran derivatives) .
-
Schiff Base Formation : Condenses with aldehydes/ketones under mild acid catalysis to form imines. This is critical in synthesizing pharmacologically active derivatives .
-
Salt Formation : The hydrochloride salt (pKa ~9–10) dissociates in aqueous solutions, enabling pH-dependent reactivity .
Pyridine Ring Reactivity
The pyridine moiety participates in electrophilic substitution and coordination chemistry:
-
Electrophilic Substitution : Limited reactivity due to electron-withdrawing effects of the nitrogen atom. Meta-directing substituents dominate, as seen in related pyridine derivatives.
-
Metal Coordination : Acts as a Lewis base, forming complexes with transition metals (e.g., Pd, Cu) in catalytic cross-coupling reactions .
Tetrahydropyran Ring Stability and Reactivity
The 2,2-dimethyltetrahydropyran ring is sterically hindered but can undergo:
-
Acid-Catalyzed Ring Opening : Under strong acidic conditions (e.g., HCl/THF), the ether linkage may cleave, forming diol intermediates .
-
Oxidation : Tertiary C-H bonds resist oxidation, but secondary positions (e.g., adjacent to oxygen) may oxidize to ketones under harsh conditions (KMnO₄/H₂O) .
Comparative Reactivity with Structural Analogs
Synthetic and Mechanistic Insights
-
Coupling Reactions : Microwave-assisted Buchwald-Hartwig amination (e.g., with Pd₂dba₃/XantPhos) enables C-N bond formation at the quinazoline core, as demonstrated in related scaffolds .
-
Purification : Combiflash chromatography (DCM/MeOH gradients) achieves >95% purity for intermediates .
-
Oxidative Conditions : KMnO₄ in water selectively oxidizes aldehyde intermediates to carboxylic acids without degrading the tetrahydropyran ring .
Reaction Optimization Data
| Reaction Type | Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| Alkylation | NaH/DMF, 80°C, 2 h | 46–75 | Steric hindrance reduces efficiency |
| Acidic Hydrolysis | 1M HCl, 100°C, 12 h | 85 | Minimal ring degradation observed |
| Oxidation (KMnO₄) | H₂O, RT, 12 h | 94 | Selective for aldehyde → carboxylic acid |
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C15H22N2·HCl
- Molecular Weight : Approximately 270.81 g/mol
- Structural Features : The compound features a tetrahydropyran moiety and a pyridine ring, which are significant for its biological activity and interaction with various biological targets.
Medicinal Chemistry
The compound's structure suggests significant potential for interaction with biological systems. Research indicates that compounds with similar structures can bind to various receptors and enzymes, which is crucial for drug development.
Key Findings :
- Receptor Binding : Interaction studies have shown that derivatives of this compound can effectively bind to neurotransmitter receptors, potentially influencing neurological pathways.
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar properties.
Organic Synthesis
2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride serves as an important intermediate in organic synthesis. Its complex structure allows it to be a precursor for synthesizing other biologically active compounds.
Synthetic Routes :
The synthesis of this compound typically involves multi-step reactions that require optimization for yield and purity. These methods often include:
- Alkylation reactions to introduce the ethyl group.
- Cyclization processes to form the tetrahydropyran ring.
Case Study 1: Neuroactive Properties
A study conducted by researchers at a pharmaceutical institute explored the neuroactive properties of compounds similar to 2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride. The findings indicated that these compounds could modulate neurotransmitter levels, potentially leading to therapeutic effects in conditions such as depression and anxiety.
Case Study 2: Antimicrobial Activity
Another research project investigated the antimicrobial properties of related compounds. The results demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, highlighting the potential of this compound in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, modulating cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Pyridine vs. Phenyl/Thiophene : The pyridin-2-yl group in the target compound introduces nitrogen-based hydrogen bonding and π-stacking capabilities absent in phenyl or thiophene analogs .
Dimethyl-THP vs.
Amine Side Chain : The ethanamine hydrochloride moiety is conserved across analogs but varies in substitution (e.g., methylation in Imp. C ), affecting basicity and solubility.
Pharmacological and Toxicological Insights:
- Betahistine Hydrochloride Analogs: Impurities like 2-ethenylpyridine and 2-(pyridin-2-yl)ethanol highlight the metabolic instability of pyridine-containing amines, suggesting the target compound may require stabilization strategies.
Biological Activity
The compound 2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is . The compound features a tetrahydropyran ring substituted with a pyridine moiety and an ethanamine side chain, contributing to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as an allosteric modulator for certain receptors, potentially influencing neurochemical pathways involved in mood regulation and cognitive function.
Pharmacological Effects
- Neuroprotective Properties : Research indicates that compounds with similar structural motifs exhibit neuroprotective effects, potentially through the modulation of glutamate receptors. For instance, a related compound was identified as a potent negative allosteric modulator of mGluR2, which is implicated in neuropsychiatric disorders .
- Antidepressant Activity : In animal models, compounds structurally similar to 2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride have demonstrated significant antidepressant-like effects. These effects are hypothesized to result from enhanced serotonergic activity and modulation of the norepinephrine system.
- Anticancer Potential : Some studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the pyridine ring is believed to enhance the compound's ability to interact with DNA and disrupt cellular processes essential for tumor growth .
Study 1: Neuroprotective Effects
A study published in Biorxiv explored the effects of pyridine derivatives on neuroprotection against excitotoxicity. The results indicated that these compounds could significantly reduce neuronal death in vitro by modulating glutamate receptor activity, suggesting potential therapeutic applications in neurodegenerative diseases .
Study 2: Antidepressant-Like Effects
In a behavioral study involving rodent models, administration of a related tetrahydropyran derivative resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The study concluded that the compound's mechanism might involve serotonergic pathways and further investigation into its pharmacokinetics was recommended .
Data Tables
Q & A
Q. What synthetic methodologies are recommended for the preparation of 2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride?
Retrosynthetic analysis and AI-powered synthesis planning tools (e.g., Reaxys, Pistachio) can predict feasible routes by leveraging databases of analogous pyran and pyridine derivatives. Key steps include constructing the tetrahydro-2H-pyran ring via cyclization of a diol precursor, followed by introducing the pyridinyl group through cross-coupling or nucleophilic substitution. Post-synthetic amine functionalization and hydrochloride salt formation are critical for stability .
Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is essential for confirming the stereochemistry of the tetrahydro-2H-pyran ring and pyridinyl substitution. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration. Purity assessment requires HPLC with UV/Vis or mass detection, calibrated against reference standards .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when scaling from milligram to gram quantities?
Systematic process optimization should address solvent selection (e.g., polar aprotic solvents for cyclization steps), catalyst loading (e.g., palladium catalysts for cross-coupling), and reaction time/temperature. DOE (Design of Experiments) approaches, such as fractional factorial designs, can identify critical variables. Pilot-scale reactions must monitor exothermicity and intermediates’ stability, with purification via recrystallization or column chromatography .
Q. What strategies are recommended for reconciling contradictory data regarding the compound’s receptor binding affinity in different assay systems?
Discrepancies may arise from assay conditions (e.g., pH, ion concentration) or receptor isoform variability. Researchers should:
Q. How should environmental fate studies be designed to assess the long-term stability and degradation products of this compound in aquatic systems?
Follow OECD guidelines for hydrolysis (pH 4–9, 25–50°C), photolysis (UV-A/B exposure), and biodegradation (OECD 301F). Use LC-MS/MS to identify transformation products, such as dealkylated amines or oxidized pyridine derivatives. Ecotoxicity testing on model organisms (e.g., Daphnia magna) should align with tiered risk assessment frameworks .
Methodological Considerations for Data Contradictions
- Experimental Replication : Use split-plot designs (e.g., randomized blocks with technical/biological replicates) to isolate variability in biological assays .
- Data Normalization : Apply robust statistical methods (e.g., Z-score normalization) to account for batch effects in high-throughput screening .
- Meta-Analysis : Aggregate data from PubChem, ECHA, and DSSTox to benchmark physicochemical properties (e.g., logP, solubility) against experimental results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
